c-Curarine III chloride
Overview
Description
Synthesis Analysis
The synthesis of copper(II) chloride complexes and related compounds often involves reactions of copper salts with organic or inorganic ligands under various conditions. For example, the formation of chloride complexation of curium(III) was studied using time-resolved laser fluorescence spectroscopy, highlighting the importance of chloride ion concentration in the formation of complex structures (Fanghänel et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of complexes, such as those involving copper(II) chloride, reveals detailed coordination environments and geometries. For instance, complexes can exhibit various coordination modes with ligands, leading to diverse molecular architectures. The structure of Cu(II) complexes with tris[(2-pyridyl)methyl]amine showcases different coordination environments around the copper centers, indicating the versatility of molecular structures that can be achieved (Mukhopadhyay et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving copper(II) chloride complexes can lead to a wide range of products, depending on the ligands involved and the reaction conditions. The reactivity of these complexes is influenced by their molecular structure, which in turn affects their chemical properties. For example, reactions of Cu(hfacac)(2).H(2)O with bidentate ligands result in both molecular complexes and one-dimensional coordination polymers, demonstrating the impact of ligand length on the outcome of the synthesis (Yu‐Bin Dong et al., 1999).
Physical Properties Analysis
The physical properties of copper(II) chloride complexes, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are determined by the molecular structure and the nature of the ligands involved in the complex.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and redox behavior, are key aspects of copper(II) chloride complexes. These properties are influenced by the electronic structure of the copper center and its interaction with the ligands. Studies on the electrochemistry of Cu(II) complexes with tris[(2-pyridyl)methyl]amine provide insights into their redox behavior and the influence of different ligands on their chemical properties (Mukhopadhyay et al., 2004).
Scientific Research Applications
Cancer Research
A study by Faraj et al. (2017) highlights the development of a molecule structurally similar to c-Curarine I, which demonstrates significant cytotoxicity against cancer cell lines without affecting normal cells. This research indicates a potential application of c-Curarine III chloride in cancer treatment.
Photocatalysis
Cu-doped mesoporous graphitic carbon nitride, a material prepared using cupric chloride, exhibits enhanced photocatalytic activity under visible light, as reported by Le et al. (2016). This suggests a possible application of c-Curarine III chloride in environmental remediation through photocatalysis.
Corrosion Study
In a study on corrosion behavior, Nady et al. (2017) investigated copper chloride's interaction with different metals, indicating a potential research application of c-Curarine III chloride in studying corrosion and material science.
Sensing and Detection
A study by Vedamalai et al. (2014) on carbon nanodots for sensing Cu(2+) ions suggests that c-Curarine III chloride could be used in the development of sensors and detection tools, especially in biological and environmental contexts.
properties
IUPAC Name |
(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYOMBKQNZAED-CQLNDTFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c-Curarine III chloride | |
CAS RN |
22273-09-2 | |
Record name | Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22273-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vincanine methochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C-CURARINE III CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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